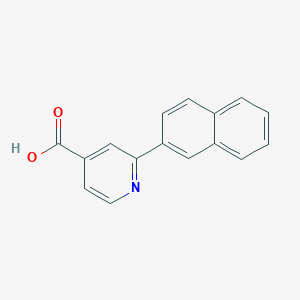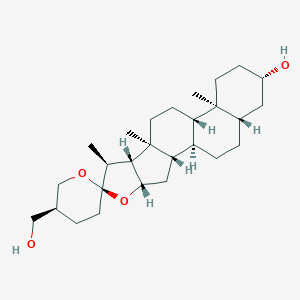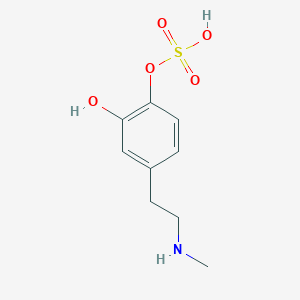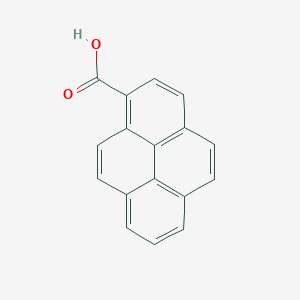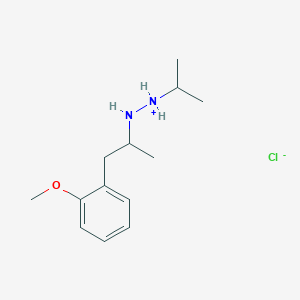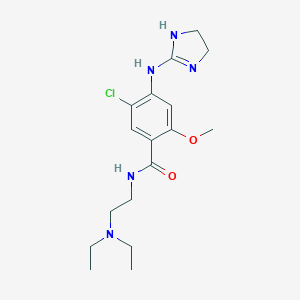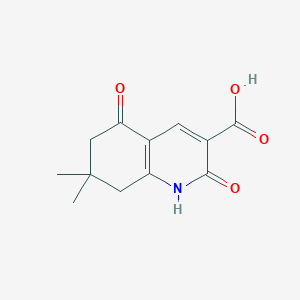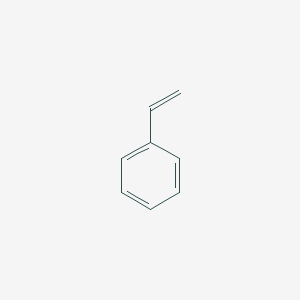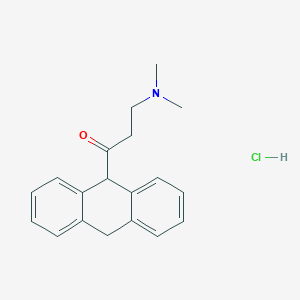
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid (NFM) is a non-proteinogenic amino acid that has attracted attention due to its potential as a therapeutic agent. NFM is a derivative of norvaline, an amino acid that is not found in proteins but has been shown to have beneficial effects in various biological systems. NFM has been synthesized using different methods and has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid inhibits the activity of HDACs by binding to the enzyme active site and blocking the catalytic activity of the enzyme. This leads to an increase in histone acetylation, which can alter gene expression patterns and lead to changes in cell behavior.
生化学的および生理学的効果
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to have antioxidant and anti-inflammatory effects. Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which could have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biochemical and physiological effects can be easily measured using various assays. However, Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid. One potential direction is the development of new HDAC inhibitors based on the Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid scaffold. Another direction is the study of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid's effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid in neurological disorders and cancer should be further explored.
合成法
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most common methods involves the coupling of norvaline with 4-methoxyfumaric acid using a coupling reagent such as HATU or DIC. The resulting Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid product can be purified using different chromatographic techniques, such as reverse-phase HPLC.
科学的研究の応用
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and neuroprotective effects, and Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been proposed as a potential lead compound for the development of new HDAC inhibitors.
特性
CAS番号 |
108340-69-8 |
|---|---|
製品名 |
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid |
分子式 |
C13H21N3O6 |
分子量 |
315.32 g/mol |
IUPAC名 |
[(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoyl] (2S)-2-aminopentanoate |
InChI |
InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1 |
InChIキー |
UIRYEXFXYYEJGD-MUNZNRDXSA-N |
異性体SMILES |
CCC[C@@H](C(=O)OC(=O)[C@H](CNC(=O)/C=C/C(=O)OC)N)N |
SMILES |
CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |
正規SMILES |
CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |
同義語 |
norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid NVA-FMDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



